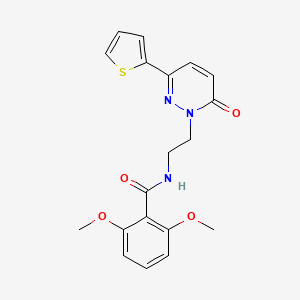

2,6-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-14-5-3-6-15(26-2)18(14)19(24)20-10-11-22-17(23)9-8-13(21-22)16-7-4-12-27-16/h3-9,12H,10-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGOCGRWVDIEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazinone core can be synthesized through cyclization reactions.

Introduction of the Thiophene Group: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Benzamide Moiety: The benzamide group can be attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyridazines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide depends on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison with Related Thiophene-Containing Compounds

Key Observations:

Core Heterocycle: The target compound’s pyridazinone ring differs from the tetrahydronaphthalene cores in analogs . Pyridazinones are electron-deficient, favoring interactions with enzymes like PDEs, whereas tetrahydronaphthalenes may target adrenergic or serotonin receptors.

Substituent Chemistry: The 2,6-dimethoxybenzamide group in the target compound contrasts with sulfonate or amine oxide groups in analogs. Methoxy groups may enhance metabolic stability but reduce aqueous solubility compared to ionizable sulfonates.

Thiophene Placement: The thiophen-2-yl group at C3 of the pyridazinone is a critical pharmacophore shared with analogs. Thiophene’s sulfur atom may contribute to π-π stacking or hydrogen bonding in target binding.

Biological Activity

2,6-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The compound features a complex structure that includes:

- Methoxy groups : Enhancing solubility and biological activity.

- Thiophene ring : Known for its role in various biological activities.

- Pyridazinone moiety : Implicated in enzyme interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O4S |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 946239-59-4 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of target enzymes, blocking their activity. Notably, it has shown promise as an inhibitor of human leukocyte elastase, which is involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways critical for cellular responses .

- DNA Intercalation : The compound could intercalate into DNA, potentially affecting gene expression and cellular functions .

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound. Key findings include:

- Inhibition of Chitin Synthesis : Research indicates that related compounds exhibit significant chitin-synthesis inhibition, which is crucial for pest control in agricultural applications . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance inhibitory effects.

- Human Leukocyte Elastase Inhibition : As mentioned earlier, this compound has demonstrated significant inhibitory activity against human leukocyte elastase. This inhibition is vital for mitigating inflammatory responses .

- Potential Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties, although further studies are necessary to elucidate its efficacy against specific cancer cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of benzamides, including this compound. These analogs were tested for their ability to inhibit human leukocyte elastase and showed varying degrees of effectiveness based on structural modifications . The results indicated that specific substitutions could enhance biological activity while maintaining favorable pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.